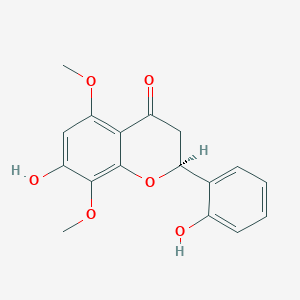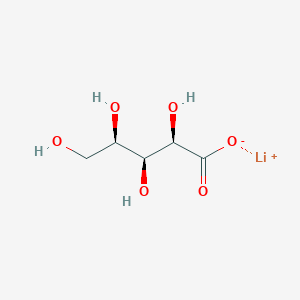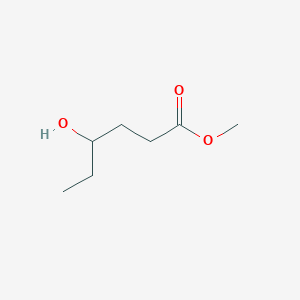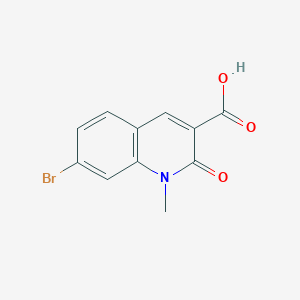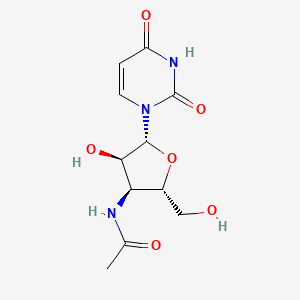
3'-Deoxy-3'-acetamido-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-acetamido-uridine: is a nucleoside analog with the chemical formula C₁₁H₁₅N₃O₆ . It is a derivative of uridine, where the 3’-hydroxyl group is replaced by an acetamido group. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-acetamido-uridine typically involves the modification of uridineThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-acetamido-uridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and crystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’-acetamido-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3’-Deoxy-3’-acetamido-uridine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor in the development of novel compounds with potential therapeutic applications .
Biology: In molecular biology, this compound is utilized in the study of nucleic acid interactions and enzyme mechanisms. It is often incorporated into synthetic oligonucleotides to investigate the effects of specific modifications on DNA and RNA structure and function .
Medicine: 3’-Deoxy-3’-acetamido-uridine has shown promise in medicinal chemistry as a potential antiviral and anticancer agent. Its unique structure allows it to interfere with viral replication and tumor cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. Its ability to be modified at various positions makes it a versatile scaffold for drug design .
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-acetamido-uridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The acetamido group at the 3’ position prevents proper base pairing and elongation of nucleic acid chains, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Molecular Targets and Pathways:
DNA and RNA Polymerases: The compound inhibits these enzymes by acting as a chain terminator.
Enzyme Inhibition: It can inhibit enzymes involved in nucleic acid metabolism, further disrupting cellular processes.
Comparison with Similar Compounds
3’-Deoxy-3’-fluoro-uridine: Similar structure but with a fluorine atom at the 3’ position.
3’-Deoxy-3’-azido-uridine: Contains an azido group at the 3’ position.
3’-Deoxy-3’-amino-uridine: Features an amino group at the 3’ position.
Uniqueness: 3’-Deoxy-3’-acetamido-uridine is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in research and drug development .
Properties
Molecular Formula |
C11H15N3O6 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-8-6(4-15)20-10(9(8)18)14-3-2-7(17)13-11(14)19/h2-3,6,8-10,15,18H,4H2,1H3,(H,12,16)(H,13,17,19)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
BUUSLPRPRSICHU-PEBGCTIMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(=O)NC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)

![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
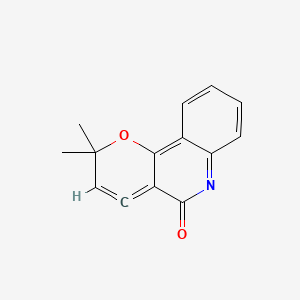

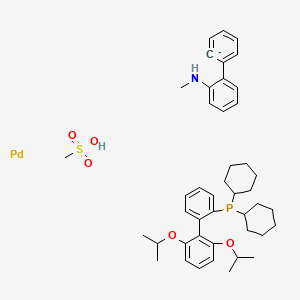
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
